molecular formula C18H19N5OS B12270551 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12270551
M. Wt: 353.4 g/mol
InChI Key: NNMLOVZXWXENBT-UHFFFAOYSA-N
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Description

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzothiadiazole and pyridine rings.

    Reduction: Reduced forms of the benzothiadiazole and pyridine rings.

    Substitution: Substituted derivatives at the piperidine and pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a benzothiadiazole moiety with a piperidine and pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H19N5OS/c1-22(17-4-2-3-9-19-17)14-7-10-23(11-8-14)18(24)13-5-6-15-16(12-13)21-25-20-15/h2-6,9,12,14H,7-8,10-11H2,1H3

InChI Key

NNMLOVZXWXENBT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4

Origin of Product

United States

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